molecular formula C21H17NO3 B2458232 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate CAS No. 122408-78-0

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate

Cat. No. B2458232
M. Wt: 331.371
InChI Key: AYWNLUBCJNUQMD-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate, also known as P4VPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with (E)-4-(2-(pyridin-4-yl)vinyl)phenol in the presence of a base to form the desired product.

Starting Materials
4-methoxybenzoic acid, thionyl chloride, (E)-4-(2-(pyridin-4-yl)vinyl)phenol, base

Reaction
Step 1: React 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride., Step 2: React 4-methoxybenzoyl chloride with (E)-4-(2-(pyridin-4-yl)vinyl)phenol in the presence of a base to form (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate.

Mechanism Of Action

The mechanism of action of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.

Biochemical And Physiological Effects

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate in lab experiments is its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is its low solubility in water, which can make it difficult to dissolve in certain solvents.

Future Directions

There are several future directions for further research on (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate. One direction is to study its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research can be done to optimize the synthesis method of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate and improve its solubility in water.
In conclusion, (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate can lead to the development of new therapeutic agents and diagnostic tools for various diseases.

Scientific Research Applications

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. (E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate has also been used as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-19-10-6-18(7-11-19)21(23)25-20-8-4-16(5-9-20)2-3-17-12-14-22-15-13-17/h2-15H,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWNLUBCJNUQMD-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl 4-methoxybenzoate

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